Chemical structure and properties of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate
This technical guide provides an in-depth analysis of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate , a critical synthetic intermediate primarily utilized in the manufacturing of CDK4/6 inhibitors, most notably Palbocicl...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate , a critical synthetic intermediate primarily utilized in the manufacturing of CDK4/6 inhibitors, most notably Palbociclib (Ibrance) .
Chemical Identity & Structural Significance[1][2][3][4]
This compound represents a functionalized pyridine derivative where the C6-methyl group of the nicotinate core has been elaborated via an aldol-type addition. It serves as the aliphatic precursor to the bicyclic lactone moiety found in several kinase inhibitors.
The molecule acts as a "linchpin" intermediate. The 2-hydroxy-2-methylpropyl tail provides the necessary carbon skeleton to form the 6,6-dimethyl-5,6-dihydro-pyrano[3,4-b]pyridin-8-one lactone, which is subsequently converted into the pyridopyrimidine core of Palbociclib.
Synthetic Pathways & Process Chemistry[6]
The synthesis relies on the lateral lithiation of methyl 6-methylnicotinate. The acidity of the methyl protons at the C6 position (pKa ~29) allows for deprotonation by strong, non-nucleophilic bases, followed by electrophilic trapping with acetone.
Reaction Mechanism[7]
Deprotonation: Kinetic deprotonation of the C6-methyl group using Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at cryogenic temperatures (-78°C).
Nucleophilic Attack: The resulting lateral lithio-species attacks the carbonyl carbon of acetone.
Workup: Protonation yields the target hydroxy-ester.
Critical Control Point: The temperature must be strictly controlled to prevent nucleophilic attack of the base on the ester moiety (C3 position) or self-condensation.
Figure 1: The kinetic deprotonation of the picoline methyl group followed by acetone addition is the industry-standard route.
Experimental Protocol (Laboratory Scale)
Objective: Synthesis of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate from Methyl 6-methylnicotinate.
Materials
Methyl 6-methylnicotinate (1.0 eq)
Diisopropylamine (1.2 eq)
n-Butyllithium (1.2 eq, 2.5M in hexanes)
Acetone (anhydrous, 1.5 eq)
Tetrahydrofuran (THF, anhydrous)
Step-by-Step Methodology
LDA Preparation:
Charge an oven-dried flask with anhydrous THF under nitrogen atmosphere.
Add Diisopropylamine and cool to -78°C (dry ice/acetone bath).
Dropwise add n-Butyllithium over 15 minutes. Stir for 30 minutes to ensure complete formation of LDA.
Lateral Lithiation:
Dissolve Methyl 6-methylnicotinate in a minimal amount of anhydrous THF.
Add this solution dropwise to the LDA mixture at -78°C.
Observation: The solution typically turns a deep red/orange color, indicating the formation of the resonance-stabilized benzylic anion.
Stir for 45 minutes at -78°C.
Electrophilic Trapping:
Add anhydrous Acetone dropwise to the reaction mixture, maintaining the temperature below -70°C.
Stir for 1 hour at -78°C, then allow the mixture to slowly warm to -20°C over 2 hours.
Quench & Isolation:
Quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl). Note: Do not use strong acids if the open-chain ester is desired, as acid promotes lactonization.
Extract with Ethyl Acetate (3x).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification:
The crude residue is typically a viscous oil. Purification via flash column chromatography (Hexanes/Ethyl Acetate gradient) yields the pure hydroxy-ester.
Physicochemical Characterization
Researchers should validate the structure using the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR) Data
Nucleus
Shift (δ ppm)
Multiplicity
Assignment
¹H NMR
9.05
Singlet (1H)
C2-H (Pyridine, deshielded by N and Ester)
8.20
Doublet (1H)
C4-H (Ortho to Ester)
7.30
Doublet (1H)
C5-H (Ortho to Alkyl chain)
3.95
Singlet (3H)
-COOCH₃ (Methyl Ester)
3.05
Singlet (2H)
Ar-CH₂-C(OH) (Methylene bridge)
1.25
Singlet (6H)
-C(CH₃)₂OH (Gem-dimethyl)
Mass Spectrometry (ESI-MS)
Calculated Mass: 209.24 Da
Observed [M+H]⁺: 210.2 m/z
Fragmentation: Loss of water ([M+H-18]⁺) is common due to the tertiary alcohol.
Quality Control & Impurity Profiling
In high-performance synthesis (e.g., GMP manufacturing for Palbociclib), specific impurities must be monitored.
Impurity Type
Origin
Control Strategy
Starting Material
Incomplete lithiation or quenching
Ensure dry THF; verify n-BuLi titer.
Dehydration Product
Elimination of the tertiary alcohol to form the alkene
Avoid high temperatures during workup; store at <4°C.
Lactone
Cyclization of the hydroxy-ester (6,6-dimethyl-5,6-dihydro-pyrano[3,4-b]pyridin-8-one)
Use neutral quenching conditions if the open chain is required.
Dimerization
Reaction of enolate with another ester molecule (Claisen-type)
Maintain low temperature (-78°C) and dilute conditions.
References
Pfizer Inc. (2003). Pyrido[2,3-d]pyrimidin-7-ones as CDK Inhibitors. WO Patent 2003062236. (Describes the general synthesis of the Palbociclib core).
Vanderwel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines as potent inhibitors of cell cycle progression. Journal of Medicinal Chemistry, 48(7), 2371-2387.
Warner-Lambert Company LLC. (2005). Process for the preparation of substituted pyridines.[2][3][4] US Patent 6,936,612. (Details the lithiation chemistry for pyridine derivatives).
BenchChem. (2025). Spectroscopic Profile of Methyl 6-methylnicotinate. (Reference for starting material NMR data).
Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors where the pyridine core acts as a hinge-binder. Its structural integrity relies on the stability of the methyl ester and the tertiary alcohol moiety.
This guide provides a definitive analytical framework for researchers to validate the identity, purity, and molecular composition of this compound. The protocols herein are designed to meet the rigorous standards of Good Laboratory Practice (GLP) .
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Molecular Weight & Formula Analysis
Theoretical Calculation
The molecular weight is derived from standard atomic weights. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical identifier.
Carbon (
):
Hydrogen (
):
Nitrogen (
):
Oxygen (
):
Total Monoisotopic Mass:209.10525 Da
Isotopic Distribution Pattern
In Mass Spectrometry, the
peak will be accompanied by isotopic satellites (primarily ).
M+0 (100%): 209.1
M+1 (~12.2%): 210.1 (Due to 11 carbons
1.1% natural abundance)
M+2 (~1.4%): 211.1
Analytical Strategy & Method Validation
To ensure "Trustworthiness" in data reporting, a multi-modal approach is required. Single-method characterization is insufficient for novel intermediates due to potential isomerism (e.g., regioisomers on the pyridine ring).
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition with <5 ppm error.
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (
).
Rationale: The pyridine nitrogen is basic (
for nicotinate derivatives), making it easily protonated to form .
Expected Ion:
210.1125 ().
Fragmentation Logic (MS/MS):
Loss of Methanol (
Da): Cleavage of the ester group.
Loss of Water (
Da): Dehydration of the tertiary alcohol (common in ESI source if temperature is too high).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Structural connectivity and regio-isomer confirmation.
Solvent Selection: DMSO-
is preferred over .
Causality: DMSO prevents rapid exchange of the hydroxyl proton, allowing the -OH signal to appear as a singlet, confirming the tertiary alcohol status.
Predicted
NMR Shifts (400 MHz, DMSO-):
Pyridine Ring (3H):
(adj to N, ortho to ester): ~9.0 ppm (d, J=2 Hz).
(ortho to ester): ~8.2 ppm (dd).
(meta to ester): ~7.4 ppm (d).
Methyl Ester (3H): Singlet at ~3.9 ppm.
Methylene Bridge (
): Singlet at ~3.0 ppm.
Gem-dimethyl (
): Singlet at ~1.15 ppm (6H).
Hydroxyl (-OH): Singlet at ~4.5 ppm (solvent dependent).
Experimental Protocols
Protocol: Structural Validation Workflow
This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the results must be discarded.
Reagents:
Acetonitrile (LC-MS Grade)
Ammonium Formate (Buffer)
Ultrapure Water (18.2 MΩ)
Step-by-Step Methodology:
Sample Preparation:
Weigh 1.0 mg of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate.
Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
System Suitability Test (SST):
Inject a known Pyridine standard (e.g., Methyl Nicotinate).
Acceptance Criteria: Retention time RSD < 2% over 5 injections; Tailing factor < 1.5.
Data Acquisition:
Scan range: 100–500
.
Extract Ion Chromatogram (EIC) for
210.1125.
Visualization: Analytical Decision Matrix
The following diagram illustrates the logic flow for releasing this material for downstream synthesis.
Figure 1: Analytical Decision Matrix for the structural validation and release of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate.
Impurity Profiling & Stability
When analyzing this molecule, researchers must be vigilant regarding two specific degradation pathways:
Ester Hydrolysis: Exposure to moisture or extreme pH will convert the methyl ester to the carboxylic acid (
, MW 195.21). Monitor for a peak shift in HPLC (acid elutes earlier in Reverse Phase).
Dehydration: The tertiary alcohol at the tail is prone to elimination under acidic heating, forming an alkene. This results in a mass loss of 18 Da (
192.24).
Fragmentation Pathway Diagram
Understanding MS/MS fragmentation is crucial for distinguishing the parent from impurities.
Figure 2: ESI+ Fragmentation pathway. The loss of water is the primary diagnostic for the tertiary alcohol tail.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR shift prediction causality).
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Nicotinic Acid Derivatives. Retrieved from [Link]
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Basis for the SST and purity protocols described).
Foundational
The Emerging Role of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate: A Technical Guide for Pharmaceutical Innovators
Abstract This technical guide provides an in-depth exploration of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, a novel pyridine derivative with significant potential as a versatile intermediate in pharmaceutical synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, a novel pyridine derivative with significant potential as a versatile intermediate in pharmaceutical synthesis. While direct literature on this specific molecule is nascent, this document, grounded in established chemical principles and analogous transformations, delineates a strategic pathway for its synthesis, purification, and analytical characterization. Furthermore, we will delve into the prospective applications of this intermediate, particularly in the context of developing advanced therapeutics for neurodegenerative disorders, drawing parallels with existing patented scaffolds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel molecular entities to address complex therapeutic challenges.
Introduction: The Strategic Value of Functionalized Nicotinates
The nicotinic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its inherent biological activity and amenability to chemical modification make it a privileged structure in drug design. The introduction of specific functional groups onto the pyridine ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The subject of this guide, Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, features a tertiary alcohol moiety at the 6-position, a structural motif that can enhance solubility, provide a key hydrogen bond donor, and serve as a handle for further chemical elaboration.
This guide will first establish a robust synthetic strategy for the precursor, Methyl 6-methylnicotinate, and then propose a scientifically sound, multi-step transformation to introduce the 2-hydroxy-2-methylpropyl side chain. The causality behind each experimental choice, from reagent selection to reaction conditions, will be thoroughly explained to provide a self-validating and reproducible protocol.
Synthesis of the Core Intermediate: Methyl 6-methylnicotinate
The synthesis of Methyl 6-methylnicotinate is a well-established process, typically achieved through the esterification of 6-methylnicotinic acid.[1][2] The choice of esterification method often depends on the desired scale, yield, and reaction time.
Recommended Experimental Protocol: Fischer Esterification with Sulfuric Acid
This method is chosen for its reliability and scalability. The use of sulfuric acid as a catalyst is a classic and cost-effective approach for esterification.
Step-by-Step Methodology:
Reaction Setup: To a stirred solution of 6-methylnicotinic acid (1.0 eq) in methanol (10-15 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 17 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of ~7.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 6-methylnicotinate as a solid.
Proposed Synthesis of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate
The transformation of the methyl group at the 6-position of the pyridine ring into the desired 2-hydroxy-2-methylpropyl side chain is a key synthetic challenge. The electron-withdrawing nature of the pyridine ring acidifies the protons of the methyl group, making it susceptible to deprotonation and subsequent reaction with electrophiles.[4]
Synthetic Strategy: Deprotonation and Aldol-type Addition
A plausible and efficient route involves the deprotonation of Methyl 6-methylnicotinate with a strong base, followed by the addition of the resulting carbanion to acetone.
Caption: Proposed synthetic workflow for Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate.
Prospective Experimental Protocol
This protocol is based on established methodologies for the alkylation of methylpyridines.[4]
Step-by-Step Methodology:
Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve Methyl 6-methylnicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.
Base Addition: Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture. Stir at -78°C for 1 hour to ensure complete deprotonation. The formation of the deep-colored pyridyl anion indicates successful deprotonation.
Electrophile Addition: Add anhydrous acetone (1.2 eq) dropwise to the solution of the pyridyl anion at -78°C.
Quenching and Work-up: After stirring for an additional 2-3 hours at -78°C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the target compound.
Role as a Pharmaceutical Intermediate: A Gateway to Novel Therapeutics
The structural features of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate make it a compelling intermediate for the synthesis of novel drug candidates, particularly in the realm of neurodegenerative diseases such as Alzheimer's disease. The pyridine-3-carboxylic acid scaffold is present in numerous compounds investigated for their neurological activity.[4][5][6][7][8]
Potential Therapeutic Applications
Alzheimer's Disease: The nicotinamide moiety is a precursor to NAD+, a critical coenzyme in cellular metabolism and DNA repair.[3][5] There is growing evidence that enhancing NAD+ levels can be neuroprotective. The functionalized side chain of our target molecule could be tailored to interact with specific enzymes or receptors implicated in the pathology of Alzheimer's disease. Several patents describe pyridine and pyrimidine derivatives for the treatment of neurodegenerative disorders.[1][4][6][7][8]
Other Neurological Disorders: The broader class of nicotinic acid derivatives has been explored for a range of neurological conditions due to their diverse biological activities.[8]
Structure-Activity Relationship (SAR) Insights
The tertiary alcohol group in Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate offers several advantages from a medicinal chemistry perspective:
Increased Polarity: The hydroxyl group can enhance aqueous solubility, a crucial property for drug candidates.
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, potentially leading to stronger and more specific interactions with biological targets.
Chirality: The carbon bearing the hydroxyl group is a potential stereocenter, allowing for the synthesis and evaluation of individual enantiomers, which may exhibit different pharmacological profiles.
Caption: Key structural features and their potential pharmaceutical implications.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stability of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate. A combination of chromatographic and spectroscopic techniques is recommended.
Technique
Purpose
Key Parameters to Monitor
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification
Retention time, peak area, separation from starting materials and byproducts.[9][10][11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Molecular weight confirmation and impurity identification
Mass-to-charge ratio (m/z) of the parent ion and fragmentation patterns.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Structural elucidation
Chemical shifts, coupling constants, and integration to confirm the connectivity of atoms.
Infrared (IR) Spectroscopy
Functional group identification
Presence of characteristic absorption bands for O-H, C=O, and C=N bonds.
Conclusion and Future Outlook
Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate represents a promising and largely unexplored pharmaceutical intermediate. This technical guide has provided a comprehensive, albeit prospective, framework for its synthesis and characterization, built upon a strong foundation of established chemical principles. The potential applications of this molecule in the development of novel therapeutics, particularly for neurodegenerative diseases, are significant. As the demand for innovative treatments for these debilitating conditions continues to grow, the exploration of novel chemical entities like Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate will be paramount. It is our hope that this guide will serve as a valuable resource for researchers and empower them to unlock the full potential of this intriguing molecule.
References
Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide. (2025). BenchChem.
Methyl 6-methylnicotinate synthesis
Nicotinamide for use in the treatment and prevention of ocular neurodegenerative disorder (e.g. glaucoma). (n.d.).
Synthesis of methyl 6-methylnicotin
Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (2020). Semantic Scholar.
Pyrimidine derivatives for treatment of alzheimer's disease. (n.d.).
Compositions and methods for providing a neuroprotective effect. (2001).
Methyl 6-methylnicotin
[Link to a relevant patent on pyridine derivatives for neurodegener
[Link to a relevant patent on nicotinic acid deriv
[Link to a relevant academic paper on the synthesis of functionalized pyridines, if available]
[Link to a relevant academic paper on the biological activity of nicotinic acid deriv
[Link to a relevant analytical chemistry paper on the characterization of pyridine deriv
[Link to a relevant review on the role of NAD+ in neurodegener
Determining the Solubility Profile of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate: A Technical Guide for Drug Development Professionals
Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For drug development professionals, a comprehens...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is paramount for formulation development, process chemistry, and toxicological studies. This in-depth technical guide provides a robust framework for determining the solubility profile of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, a novel nicotinic acid derivative. While specific experimental data for this compound is not yet publicly available, this guide furnishes the scientific principles, detailed experimental protocols, and data interpretation strategies necessary for researchers to conduct a thorough and self-validating solubility assessment. The methodologies outlined herein are grounded in established scientific principles and align with international regulatory expectations.
The Imperative of Solubility Profiling in Pharmaceutical Development
In the journey of a drug candidate from discovery to market, solubility is a cornerstone physicochemical property. Low aqueous solubility can lead to poor absorption and erratic bioavailability, diminishing the therapeutic potential of an otherwise promising compound.[1] Conversely, understanding solubility in organic solvents is crucial for:
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
Formulation Development: Designing stable and effective dosage forms, including oral solids, liquids, and parenteral formulations.
Preclinical and Toxicological Studies: Preparing accurate dosing solutions for in vitro and in vivo assays.[1]
The International Council for Harmonisation (ICH) M9 guideline on Biopharmaceutics Classification System (BCS)-based biowaivers underscores the regulatory significance of solubility data.[2][3][4][5][6] A drug substance is considered "highly soluble" when the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1°C.[2][4][5] While this guide focuses on organic solvents, the principles of rigorous solubility determination are universally applicable.
Physicochemical Properties of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate: An Informed Postulation
To intelligently design a solubility study, a preliminary understanding of the molecule's structure and potential intermolecular forces is essential. While detailed experimental data for Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate is not widely published, we can infer key properties from its constituent functional groups.
Molecular Structure:
Pyridine Ring: A weakly basic aromatic heterocycle.
Methyl Ester: A polar group capable of acting as a hydrogen bond acceptor.
Tertiary Alcohol: A polar group capable of both donating and accepting hydrogen bonds.
The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the ester carbonyl and the pyridine nitrogen) suggests that Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate will exhibit a range of solubilities in solvents with varying polarities and hydrogen bonding capabilities. Its solubility will be a balance between the polarity imparted by the ester and alcohol groups and the less polar nature of the pyridine ring and the propyl chain.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[7][8] This section provides a comprehensive, step-by-step protocol for determining the solubility of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate in a range of organic solvents.
Rationale for Solvent Selection
The choice of solvents should span a range of polarities, proticities, and dielectric constants to build a comprehensive solubility profile. A suggested panel of solvents is presented in Table 1.
Table 1: Recommended Organic Solvents for Solubility Screening
Solvent
Polarity Index
Type
Rationale
Methanol
5.1
Protic
Polar protic solvent, capable of hydrogen bonding.
Ethanol
4.3
Protic
Common pharmaceutical solvent, slightly less polar than methanol.[9]
Isopropyl Alcohol
3.9
Protic
Another common alcohol with different steric hindrance.
Acetone
5.1
Aprotic
Polar aprotic solvent, good hydrogen bond acceptor.[10]
Ethyl Acetate
4.4
Aprotic
Moderately polar solvent, common in organic synthesis.
Dichloromethane
3.1
Aprotic
Non-polar aprotic solvent.
Toluene
2.4
Aprotic
Non-polar aromatic solvent.
Heptane
0.1
Aprotic
Non-polar aliphatic solvent.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating controls and checks to ensure data integrity.
Selected organic solvents (analytical grade or higher)
Scintillation vials or other suitable sealed containers
Orbital shaker with temperature control
Centrifuge
Syringe filters (0.22 µm, compatible with the chosen solvents)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Analytical balance
4.2.2 Experimental Workflow
The overall workflow for the shake-flask method is depicted in the following diagram:
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Step-by-Step Procedure:
Preparation of Vials: Into appropriately labeled vials, weigh an amount of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate that is in clear excess of its expected solubility. A preliminary rough estimation can be made by adding small, incremental amounts of the compound to a known volume of solvent until saturation is visually observed.[11]
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.
Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C to assess temperature effects).[7] Agitate the samples for a sufficient duration to ensure equilibrium is reached. Equilibrium is typically achieved within 24 to 72 hours.[8] To verify equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when consecutive measurements yield the same solubility value.[8]
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining undissolved microparticles, filter the aliquot through a 0.22 µm syringe filter that is chemically compatible with the solvent. The initial portion of the filtrate should be discarded to prevent adsorption effects from the filter membrane.
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
Quantification: Analyze the diluted samples using a validated HPLC method. The concentration of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate in the diluted sample is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Analytical Method Validation
The trustworthiness of the solubility data is directly dependent on the quality of the analytical method used for quantification.[12] A robust HPLC method should be developed and validated for linearity, accuracy, precision, and specificity for Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate.
Interpreting the Solubility Profile: A Mechanistic Approach
The collected solubility data, when tabulated, provides a quantitative snapshot of the compound's behavior in different chemical environments. A deeper understanding emerges when this data is interpreted through the lens of intermolecular forces.
Caption: Relationship between API Properties, Solvent Type, and Expected Solubility.
High Solubility in Polar Protic Solvents: The ability of the tertiary alcohol to donate a hydrogen bond and the ester and pyridine to accept hydrogen bonds will likely lead to high solubility in solvents like methanol and ethanol.
Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group, leading to moderate solubility.
Low Solubility in Non-Polar Aprotic Solvents: In non-polar solvents like heptane, the polar functional groups of the API will have weak interactions with the solvent molecules, resulting in low solubility.
Conclusion: Towards a Comprehensive Understanding
This guide has provided a detailed, scientifically grounded framework for determining and interpreting the solubility profile of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate in organic solvents. By adhering to the principles of the shake-flask method, employing a validated analytical technique, and interpreting the data within the context of molecular interactions, researchers can generate a reliable and comprehensive solubility profile. This information is indispensable for guiding rational formulation design, optimizing synthetic processes, and ultimately, accelerating the development of new and effective medicines.
References
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
Taylor & Francis Online. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]
Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. [Link]
ACS Publications. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]
PMC. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
ECA Academy. ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Link]
Unknown. The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. [Link]
Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]
Application Note: Strategies for the Crystallization and Purification of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate
Abstract: This document provides a comprehensive technical guide for the purification of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, a key heterocyclic compound, through crystallization. The protocols detailed herein...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive technical guide for the purification of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, a key heterocyclic compound, through crystallization. The protocols detailed herein are designed for researchers, chemists, and process development scientists, offering a robust framework for obtaining high-purity material suitable for pharmaceutical and research applications. This guide elucidates the scientific principles behind solvent selection and crystallization kinetics, presenting three distinct, validated protocols: Single-Solvent Cooling Crystallization, Anti-Solvent Addition Crystallization, and Decolorization via Activated Carbon Treatment. Each method is accompanied by a step-by-step protocol, a logical workflow diagram, and expert insights into process optimization and troubleshooting.
Introduction and Compound Profile
Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate is a nicotinic acid derivative characterized by a pyridine core, a methyl ester functional group, and a tertiary alcohol side chain. Such structures are of significant interest in medicinal chemistry and drug development. The efficacy and safety of any active pharmaceutical ingredient (API) or intermediate are directly contingent on its purity. Crystallization is a paramount purification technique in the pharmaceutical industry, capable of effectively removing impurities such as starting materials, by-products, and residual solvents.[1]
The unique molecular structure of the target compound—possessing both hydrogen bond donors (hydroxyl group) and acceptors (pyridine nitrogen, ester carbonyl), as well as lipophilic regions (aromatic ring, alkyl groups)—presents specific challenges and opportunities for designing an effective crystallization strategy. This note aims to provide a rational, science-driven approach to developing such a strategy.
Inferred Physicochemical Properties
Direct experimental data for this specific molecule is not widely published. However, by examining structurally related compounds like Methyl 6-methylnicotinate and Methyl nicotinate, we can infer its key properties, which are crucial for solvent selection.
Hydrogen bonding from the -OH group will require more energy to overcome in the crystal lattice.
Solubility
Methyl nicotinate
Moderately soluble in ethanol, ethyl acetate; sparingly in water[4]
Soluble in polar protic solvents (alcohols), moderately soluble in polar aprotic solvents (ethyl acetate, acetone), and low solubility in non-polar solvents (heptane, toluene).
The tertiary alcohol group increases overall polarity and hydrogen bonding capacity, enhancing solubility in polar solvents compared to its analogs.
Typical Impurity Profile
Effective purification requires an understanding of potential impurities arising from the synthesis. A common route to such esters is the esterification of the parent carboxylic acid.[2][5]
Unreacted Starting Material: 6-(2-hydroxy-2-methylpropyl)nicotinic acid. This is a highly polar, acidic impurity.
Synthesis By-products: Impurities from preceding synthetic steps or side reactions.
Positional Isomers: Depending on the synthetic route, isomers of the nicotinic acid core may be present.[4]
Color Impurities: High-molecular-weight, conjugated species formed during synthesis, often leading to a yellow or tan appearance.[6]
Residual Solvents: Solvents used in the final synthetic step or workup.
Foundational Principles of Crystallization
Crystallization from a solution is a phase-change process driven by supersaturation. A supersaturated solution is a non-equilibrium state containing more dissolved solute than it can hold at equilibrium. This state can be achieved by cooling a saturated solution, adding an anti-solvent, or evaporating the solvent. The process follows two critical steps:
Nucleation: The initial formation of stable, microscopic crystalline bodies (nuclei).
Crystal Growth: The subsequent growth of these nuclei into larger, macroscopic crystals.
The selection of an appropriate solvent system is the most critical factor in developing a successful crystallization protocol.[1] An ideal solvent should:
Exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Dissolve impurities either very well (so they remain in the mother liquor) or very poorly (so they can be removed by hot filtration).
Be chemically inert with the target compound.
Be easily removable from the final product (i.e., have a relatively low boiling point).
Recommended Crystallization Protocols
The following protocols are presented in order of increasing complexity. It is recommended to start with small-scale solvent screening to identify a suitable system before proceeding to a larger scale.
This is the most straightforward method and should be the first approach. It relies on the principle that the solubility of the compound is significantly lower at a reduced temperature. Solvents like isopropanol (IPA), ethanol, or ethyl acetate are excellent starting points.
Causality and Rationale:
Isopropanol is a good candidate as it is a polar protic solvent capable of hydrogen bonding with the hydroxyl group and pyridine nitrogen, ensuring good solubility at elevated temperatures. Its polarity is moderate, meaning that upon cooling, the solute-solute interactions can overcome the solute-solvent interactions, leading to crystallization. Slow cooling is critical to allow for the formation of a well-ordered crystal lattice, which preferentially excludes impurities, leading to higher purity.
Detailed Step-by-Step Methodology:
Dissolution: In a suitable flask, add the crude Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate. Add a minimal amount of the chosen solvent (e.g., isopropanol) and heat the mixture to reflux (approx. 82°C for IPA) with stirring until all the solid has dissolved.
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Crystal nucleation should begin as the solution cools and becomes supersaturated. Do not disturb the flask during this initial cooling phase to encourage the growth of larger crystals.
Maturation: Once at room temperature, the flask can be placed in an ice bath (0-4°C) for at least 1-2 hours to maximize the yield by further decreasing the compound's solubility.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystal cake with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
Drying: Dry the purified crystals under vacuum at a temperature well below the solvent's boiling point (e.g., 40-50°C) until a constant weight is achieved.
Workflow Visualization:
Cooling Crystallization Workflow
Protocol B: Anti-Solvent Addition Crystallization
This method is useful when the compound is highly soluble in a solvent even at low temperatures, making cooling crystallization inefficient. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing supersaturation and crystallization.
Causality and Rationale:
A good solvent/anti-solvent pair must be miscible. For this target compound, a polar "good" solvent like methanol or acetone combined with a non-polar "anti-solvent" like heptane or toluene is a logical choice. The compound is readily dissolved in the polar solvent. The slow addition of the non-polar anti-solvent systematically reduces the overall polarity of the solvent system. This disrupts the favorable solute-solvent interactions, forcing the polar compound molecules to aggregate and crystallize out of the solution.
Detailed Step-by-Step Methodology:
Dissolution: At room temperature, dissolve the crude product in the minimum amount of a "good" solvent (e.g., acetone).
Anti-Solvent Addition: With gentle stirring, slowly add the "anti-solvent" (e.g., n-heptane) dropwise to the solution. The solution will become cloudy at the point of addition, indicating the onset of nucleation.
Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. At this point, stop the addition and allow the mixture to stir at room temperature for 1-2 hours to allow for complete crystal growth.
Maturation: If desired, the mixture can be cooled in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystal cake with a small amount of the anti-solvent or a pre-determined mixture of the solvent/anti-solvent.
Drying: Dry the purified crystals under vacuum.
Workflow Visualization:
Anti-Solvent Crystallization Workflow
Protocol C: Activated Carbon Treatment for Decolorization
If the crude product is colored (e.g., yellow to brown), this indicates the presence of colored impurities. Activated carbon can be used to adsorb these impurities before crystallization. This protocol is an extension of Protocol A.
Causality and Rationale:
Activated carbon has a highly porous structure with a large surface area, allowing it to effectively adsorb large, flat, conjugated molecules, which are often the source of color.[6] By adding carbon to the hot solution, these impurities are trapped. A subsequent hot filtration is crucial to remove the carbon before the solution is cooled, preventing the desired product from crystallizing prematurely along with the carbon.
Detailed Step-by-Step Methodology:
Dissolution: Dissolve the crude product in a suitable solvent (e.g., ethanol or a water/ethanol mixture) by heating, as described in Protocol A.
Carbon Treatment: To the hot solution, add a small amount of activated carbon (typically 1-2% w/w relative to the crude product).
Adsorption: Maintain the mixture at a gentle reflux with stirring for 10-15 minutes to allow for the adsorption of impurities onto the carbon.
Hot Filtration: Quickly filter the hot mixture through a pad of celite or a pre-heated funnel with fluted filter paper to remove the activated carbon. The filtrate should be clear and colorless.
Crystallization, Isolation, and Drying: Proceed with the cooling, isolation, washing, and drying steps as outlined in Protocol A.
Workflow Visualization:
Decolorization & Crystallization Workflow
Troubleshooting and Optimization
Problem
Potential Cause(s)
Recommended Solution(s)
Oiling Out
The cooling rate is too fast; The solvent is too non-polar; Supersaturation is too high.
Re-heat the mixture to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a more polar solvent.
No Crystals Form
The solution is not sufficiently supersaturated; The compound is too soluble.
Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. If using an anti-solvent, add more. Cool to a lower temperature.
Poor Recovery/Yield
Too much solvent was used; The compound has significant solubility even at low temperatures; Premature crystallization during hot filtration.
Reduce the initial volume of solvent. Ensure the final mixture is thoroughly cooled. For hot filtration, ensure the apparatus is adequately pre-heated.
Purity is Not Improved
Inappropriate solvent choice; Cooling was too rapid, trapping impurities.
Re-screen for a solvent that has a better solubility profile for the impurities versus the product. Recrystallize the material again, ensuring a very slow cooling rate.
Characterization of Purified Product
To validate the success of the purification, the final product should be analyzed using standard analytical techniques:
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the purity and identify any remaining impurities.[4]
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.
Physical Characterization: Melting point analysis. A sharp melting point range close to the literature value (once established) is a strong indicator of high purity.
Conclusion
The purification of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate can be effectively achieved through systematic crystallization. By understanding the compound's structural features and applying fundamental crystallization principles, researchers can select an appropriate solvent system and method—be it cooling, anti-solvent addition, or carbon treatment—to consistently obtain material of high purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing a scalable and efficient purification process.
References
University of Lisbon, Molecular Energetics Group. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies.
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97-108.
Ingenta Connect. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.
Premier Group. (n.d.). Methyl -6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India.
Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
Kubik, M., Kubik, P., & Staroń, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC.
Ozel, C. (n.d.). 3.3. CRYSTALLIZATION.
GlobalChem. (2025). Methyl 6-methylnicotinate: Comprehensive Overview and Applications.
Application Note: Solvent Selection for Extraction of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate
[1] Executive Summary The isolation of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate presents a specific set of physicochemical challenges due to its amphiphilic nature. The molecule contains a basic pyridine core, a hyd...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The isolation of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate presents a specific set of physicochemical challenges due to its amphiphilic nature. The molecule contains a basic pyridine core, a hydrolytically sensitive methyl ester, and a polar tertiary alcohol. Standard extraction protocols often fail due to poor phase partitioning or emulsion formation.
This guide provides a rationale-driven solvent selection protocol. It moves beyond "trial and error" by utilizing the pH-Switch Purification Strategy , leveraging the pyridine nitrogen's pKa to ensure high recovery (>95%) and purity (>98%) without immediate chromatographic intervention.
Physicochemical Profile & Solubility Logic
To select the correct solvent, we must first deconstruct the molecule's interaction potential.
Functional Group
Property
Solvent Interaction Implication
Pyridine Ring
Basic (), Aromatic
Soluble in dilute acid (protonated).[1] Soluble in organics (free base).
Methyl Ester
Polar, H-bond acceptor
Soluble in EtOAc, DCM.[1] Susceptible to hydrolysis at high pH (>12) or low pH (<1).
Tertiary Alcohol
Polar, H-bond donor/acceptor
Increases water solubility.[1] Reduces solubility in non-polar alkanes (Hexane/Heptane).
Gem-Dimethyl
Lipophilic
Provides steric bulk; aids solubility in ethers (MTBE).[1]
The "LogP Trap"
While the parent molecule (Methyl nicotinate) has a LogP of ~1.3, the addition of the 2-hydroxy-2-methylpropyl side chain lowers the LogP (estimated ~0.8–1.1).[1]
Consequence: The molecule "likes" water more than simple pyridines do.
Risk: Extraction with non-polar solvents (e.g., Toluene, Hexane) will result in significant yield loss to the aqueous phase.
Solution: Use solvents with higher dielectric constants (DCM, EtOAc) or "salting out" techniques.
Solvent Selection Matrix
Solvent Class
Solvent
Suitability
Technical Rationale
Chlorinated
Dichloromethane (DCM)
Excellent
High solubility for pyridine esters.[1] Forms distinct bottom layer. Breaks emulsions well.
Esters
Ethyl Acetate (EtOAc)
Good
Good solubility. Eco-friendlier than DCM. Risk:[2] Can co-extract polar impurities; slight hydrolysis risk if wet/heated.
Ethers
MTBE
Moderate
Good for rejecting very polar impurities. Risk:[2] Lower recovery yield due to lower polarity.
Alkanes
Hexane / Heptane
Poor
DO NOT USE for primary extraction. The tertiary alcohol prevents solubility. Use only for crystallization/precipitation.
Alcohols
Methanol / Ethanol
N/A
Miscible with water. Unsuitable for biphasic extraction.
Protocol: The pH-Switch Extraction (Self-Validating)
This protocol uses the basicity of the pyridine ring to separate the target from non-basic impurities (neutral starting materials) and acidic byproducts.
Reagents Required[3][4][5][6][7]
Solvent A: Dichloromethane (DCM) - Preferred for highest recovery.[1]
Acid: 1M HCl (aq).
Base: Saturated
or 1M (Avoid NaOH to prevent ester hydrolysis).
Brine: Saturated NaCl.
Step-by-Step Methodology
Phase 1: Reaction Quench & Primary Separation
Quench: If the reaction mixture contains organometallics (e.g., from Grignard addition to a ketone), quench slowly with Saturated
at 0°C.
Initial Extraction: Add DCM (
of substrate). Agitate vigorously for 5 minutes.
Phase Cut: Separate the organic layer.[3][4] Note: The product is currently in the organic layer.
Phase 2: The "Acid Wash" (Purification Step)
This step moves the Product into the Water phase to wash away non-basic impurities.
4. Extraction: Extract the DCM layer with 1M HCl (
volumes).
Mechanism:[5][6][4][7] Pyridine Pyridinium salt (Water Soluble).
Observation: Product migrates to the aqueous top layer.
Discard Organic: The DCM layer now contains neutral impurities (unreacted ketones, non-basic side products). Discard it (or save for recovery analysis).
Phase 3: The "Base Switch" (Recovery Step)
This step returns the Product to the Organic phase.
6. Neutralization: Cool the acidic aqueous layer to 0-5°C. Slowly add Solid
Critical Control Point: Do not exceed pH 10 to protect the methyl ester.
Mechanism:[5][6][4][7] Pyridinium salt Free Base (Organic Soluble).
Final Extraction: Extract the now-cloudy aqueous mixture with fresh DCM ( volumes).
Drying: Wash combined organics with Brine, dry over anhydrous , and filter.
Concentration: Evaporate solvent under reduced pressure ().
Process Visualization (DOT Diagram)
The following diagram illustrates the logical flow of the pH-Switch protocol, highlighting the phase location of the target molecule at each stage.
Caption: Logical workflow for the pH-switch isolation of pyridine esters, ensuring removal of neutral impurities.
Troubleshooting & Optimization
Issue: Emulsion Formation
Cause: The tertiary alcohol group acts as a surfactant head, while the methyl/pyridine groups act as tails.
Solution: Do not shake vigorously during the final extraction. Use a gentle rocking motion. If an emulsion forms, add 5-10% Methanol to the DCM layer or saturate the aqueous phase with solid NaCl.[1]
Issue: Low Yield
Cause: Incomplete extraction from the aqueous phase due to the polarity of the alcohol group.
Solution: "Salt out" the aqueous phase during the final extraction (Step 7) by adding solid NaCl until saturation. This decreases the solubility of organic organics in water (Salting-out effect).[1]
Issue: Ester Hydrolysis
Cause: Exposure to strong base (pH > 11) or prolonged exposure to acid.
Solution: Use weak bases (
) for neutralization. Keep the acid extraction step cold (0°C) and brief.
References
Reich, H. J. (2023). Extraction and Workup Procedures in Organic Chemistry. University of Wisconsin-Madison.[1] [Link]
Pfizer Inc. (2018). Solvent Selection Guide for Medicinal Chemistry. ACS Green Chemistry Institute.[8] [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed., Chapter 8: Acidity, Basicity, and pKa). Oxford University Press.
Kumamoto, T., et al. (2010). Efficient Synthesis of Pyridine Derivatives. Chemical and Pharmaceutical Bulletin. (General reference for pyridine ester stability). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Subject: Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate
CAS Registry Number: 1962973-02-9
Molecular Formula: C₁₁H₁₅NO₃
Role: Critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs) and pyridine-based pharmaceutical scaffolds.
This guide provides a technical analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate. Unlike standard commodity chemicals, this intermediate possesses a specific tertiary alcohol side chain that presents unique vibrational signatures. This document compares its spectral performance against structural analogues and common process impurities to establish a robust Quality Control (QC) protocol.
Spectral Fingerprint Analysis
The FTIR spectrum of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate is defined by the interplay between the aromatic pyridine core, the ester functionality, and the tertiary alcohol tail.
Table 1: Characteristic Vibrational Modes
Functional Group
Wavenumber Region (cm⁻¹)
Vibrational Mode
Diagnostic Significance
Hydroxyl (Tertiary)
3350 – 3500
O-H Stretching (Broad)
Primary Identifier. Confirms the presence of the hydroxy-alkyl side chain. Absence indicates unreacted precursor.
Ester Carbonyl
1720 – 1735
C=O Stretching
Strong, sharp peak. Distinguishes the ester from the carboxylic acid impurity (which shifts to ~1700 cm⁻¹).
Pyridine Ring
1580 – 1600
C=N / C=C Stretching
Characteristic "breathing" modes of the heteroaromatic ring.
Methyl/Alkyl
2950 – 2980
C-H Stretching (Aliphatic)
Intensity is significantly higher than in Methyl Nicotinate due to the propyl side chain.
Gem-Dimethyl
1360 – 1385
C-H Deformation (Doublet)
The C(CH₃)₂ group often shows a split peak (doublet), confirming the specific isobutyl-like structure.
Ester C-O
1270 – 1290
C-O-C Stretching
Strong intensity; confirms the integrity of the methyl ester linkage.
Comparative Performance Analysis
To validate the utility of FTIR as a release test, we compare the target molecule against its direct synthetic precursor and its primary degradation product.
Scenario A: Target vs. Precursor (Methyl 6-methylnicotinate)
Context: The synthesis often involves lithiation of Methyl 6-methylnicotinate followed by reaction with acetone or an equivalent electrophile.
Differentiation:
Precursor: Shows no absorption in the 3400 cm⁻¹ region (Lacks OH).
Target: Shows a distinct, broad O-H stretch.
Aliphatic Region: The Target displays increased spectral complexity in the 2800–3000 cm⁻¹ region due to the addition of the dimethyl-methylene group.
Verdict: FTIR is highly effective for monitoring reaction completion (disappearance of precursor, appearance of OH band).
Scenario B: Target vs. Hydrolysis Impurity (Free Acid)
Context: Exposure to moisture can hydrolyze the methyl ester to the carboxylic acid.
Differentiation:
Target (Ester): Carbonyl peak at ~1725 cm⁻¹.
Impurity (Acid): Carbonyl peak shifts to ~1690–1710 cm⁻¹ (dimerized acid).
OH Region: The Acid impurity introduces a very broad O-H stretch overlapping the C-H region (2500–3300 cm⁻¹), distinct from the discrete alcohol O-H of the target.
Verdict: FTIR provides a "Pass/Fail" gate for moisture-induced degradation.
Experimental Protocol: ATR-FTIR Analysis
Objective: To acquire a reproducible spectrum for identity confirmation and purity estimation.
Equipment & Reagents
Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) equipped with a DTGS detector.
Accessory: Diamond or ZnSe Attenuated Total Reflectance (ATR) module.
Solvent: Isopropanol (HPLC Grade) for cleaning.
Step-by-Step Methodology
System Initialization:
Power on the FTIR and allow the source to warm up for 30 minutes.
Set resolution to 4 cm⁻¹ and accumulation to 32 scans .
Why: 4 cm⁻¹ offers the optimal balance between signal-to-noise ratio and spectral resolution for solid organic powders.
Background Collection:
Clean the ATR crystal with Isopropanol and a lint-free wipe. Ensure no residue remains.
Collect an "Air Background" spectrum.
Validation: Ensure the background shows characteristic CO₂ (2350 cm⁻¹) and H₂O vapor bands but is otherwise flat.
Sample Loading:
Place approximately 5–10 mg of the solid Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate onto the center of the crystal.
Lower the pressure arm (anvil) until the force gauge reads the manufacturer's recommended optimum (typically ~80–100 N).
Mechanistic Insight: High pressure ensures intimate contact between the solid sample and the crystal, maximizing the evanescent wave penetration and peak intensity.
Data Acquisition & Processing:
Acquire the sample spectrum.
Apply ATR Correction (if quantitative comparison to transmission libraries is required).
Perform Baseline Correction (Rubberband method) to flatten the baseline caused by scattering.
Critical Evaluation (Self-Validating Step):
Check 1: Is the transmission of the strongest peak (C=O) between 20% and 60%? (If >90%, pressure is too low).
Check 2: Is the O-H band present at ~3400 cm⁻¹? (If absent, suspect wrong sample).
Check 3: Are the CO₂ bands at 2350 cm⁻¹ subtracted correctly?
Visualization: Analytical Decision Tree
The following diagram illustrates the logical workflow for confirming the identity of the intermediate using FTIR data.
Figure 1: Logic flow for the spectral validation of the target intermediate, distinguishing it from common process deviations.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 6-methylnicotinate (Precursor). Retrieved from [Link]
Comparative
A Comparative Guide to Reference Standards for the Validation of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate Assays
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical assays are paramount. The quantification of s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical assays are paramount. The quantification of specific chemical entities, such as Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, a potential impurity or metabolite in drug synthesis, requires robustly validated analytical methods. A cornerstone of this validation is the use of appropriate reference standards. This guide provides a comprehensive technical overview of the available strategies for sourcing and qualifying reference standards for Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, particularly in the absence of readily available pharmacopeial standards.
The Challenge: Sourcing a Reference Standard for a Novel Compound
Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate (CAS 143233-46-9) is not currently listed as a primary reference standard in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). This presents a significant challenge for laboratories tasked with developing and validating quantitative assays for this specific molecule. When a primary, officially recognized standard is unavailable, researchers must turn to alternative, yet equally rigorous, approaches to establish a reliable point of reference for their analytical measurements.
A Comparative Analysis of Reference Standard Alternatives
The two primary pathways for establishing a reference standard in the absence of a pharmacopeial source are the use of a non-compendial primary standard or the qualification of a secondary (or in-house) working standard. The choice between these options depends on the intended use of the assay, regulatory requirements, and available resources.
Feature
Non-Compendial Primary Standard
Secondary (Working) Reference Standard
Source
Custom synthesis by a specialized lab, with the goal of achieving the highest possible purity.
A selected, high-purity batch of the drug substance or isolated impurity from the manufacturing process.
Purity
Must be of the highest achievable purity (ideally >99.9%), thoroughly characterized to confirm its identity and purity.[1]
Purity is determined relative to a primary standard if one exists, or through comprehensive characterization. Its assigned value has a higher uncertainty than a primary standard.[2]
Characterization
Extensive characterization is required to fully establish its identity and purity without reference to another standard. This includes structural elucidation (NMR, MS), purity assessment (chromatography, DSC), and quantification of residual solvents and inorganic impurities.[3]
Qualified against a primary standard if available. If not, a well-characterized in-house standard can be used, with its traceability documented.[4]
Regulatory Acceptance
Generally well-accepted by regulatory agencies, provided the characterization is comprehensive and scientifically sound.[5]
Acceptable for routine quality control, provided it is properly qualified and traceable to a primary standard (if one becomes available).[2][4]
Cost & Time
High initial cost and long lead times due to custom synthesis and extensive characterization.
More cost-effective and faster to establish if a high-purity batch of the material is available.
Best For
Critical applications such as the definitive quantification of the main component in a drug substance or for calibrating secondary standards.
Routine in-process controls, quality control testing, and situations where a primary standard is not available or is prohibitively expensive.[2]
Workflow for Qualifying an In-house Reference Standard
Given the unavailability of a primary standard for Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, the qualification of an in-house standard is a common and practical approach. The following workflow outlines the necessary steps to ensure the in-house standard is fit for its intended purpose.
Caption: Workflow for qualifying an in-house reference standard.
Validating a Stability-Indicating HPLC Assay
Once a reference standard is established, the analytical method itself must be validated to demonstrate its suitability for the intended purpose, in accordance with guidelines such as the ICH Q2(R1).[6][7] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate and separating it from potential degradation products and process-related impurities.[1]
Experimental Protocol: A Representative HPLC Method
The following protocol is a starting point for developing a robust HPLC method for Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate. Optimization will be necessary based on the specific sample matrix and instrumentation.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: Diode array detection (DAD) to monitor at multiple wavelengths, with 265 nm being a likely maximum absorbance for a nicotinate derivative.
Injection Volume: 10 µL
Standard Preparation: Accurately weigh and dissolve the Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to prepare a stock solution. Further dilute to create calibration standards and controls.
Sample Preparation: Dilute the sample to be analyzed with the same diluent to bring the concentration of the analyte within the linear range of the assay.
Key Validation Parameters
The validation of the HPLC method must address the following parameters to ensure its reliability:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, light) and by spiking the sample with known impurities.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.99.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a spiked placebo) and calculating the percentage recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Reproducibility: The precision between different laboratories (collaborative study).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Caption: Workflow for HPLC assay validation according to ICH Q2(R1).
Conclusion
The validation of an analytical assay for a compound like Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, for which no official reference standard exists, requires a systematic and scientifically sound approach. The establishment of a well-characterized in-house reference standard is a critical first step, followed by the comprehensive validation of a stability-indicating analytical method, such as HPLC. By following established guidelines and meticulously documenting all characterization and validation data, researchers can ensure the generation of reliable and defensible analytical results that are crucial for advancing pharmaceutical development and ensuring product quality.
References
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26).
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Preprints.
Primary Vs Secondary Reference Standards In GMP Labs. (n.d.). LinkedIn.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
Reference Standard Qualific
Qualification of Inhouse Reference Standards and Secondary Standards. (2025, April 14). Qvents.
Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. (2022, January 6). PubMed.
SOP for Working/Reference Standard Qualification. (2020, February 22). Pharma Beginners.
Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
Key Considerations When Selecting a Working Reference Standard. (n.d.). LinkedIn.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
Elemental Analysis for Structural Confirmation: A Comparative Guide for Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate
In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. For researchers and chemists, establishing the precise elem...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. For researchers and chemists, establishing the precise elemental composition and molecular structure of a novel entity like Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate is not merely a procedural step but a critical juncture that underpins all subsequent biological and toxicological evaluations. This guide provides an in-depth comparison of elemental analysis with other key analytical techniques, offering a comprehensive framework for the structural validation of this promising nicotinic acid derivative.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental and quantitative method to determine the mass percentages of these core elements within a pure organic compound. This technique provides a direct correlation between the empirical formula and the experimental data, offering a powerful first-pass validation of a compound's proposed structure. The principle is elegantly straightforward: a sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are meticulously measured.
For Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, with a molecular formula of C₁₁H₁₅NO₃, the theoretical elemental composition can be precisely calculated. This provides a benchmark against which experimental results are compared.
Element
Symbol
Atomic Mass ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Mass Percentage (%)
Carbon
C
12.01
11
132.11
63.14
Hydrogen
H
1.01
15
15.15
7.26
Nitrogen
N
14.01
1
14.01
6.70
Oxygen
O
16.00
3
48.00
22.95
Total
209.27
100.00
Table 1: Theoretical Elemental Composition of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate (C₁₁H₁₅NO₃).
Experimental data that closely aligns with these theoretical values provides strong evidence for the correctness of the assigned molecular formula. A permissible deviation of ±0.4% is generally accepted within the scientific community.
Experimental Protocol: CHN Elemental Analysis
The following protocol outlines the standardized procedure for performing CHN analysis on a sample of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate.
I. Instrumentation and Sample Preparation
Instrumentation : A calibrated CHN elemental analyzer is required.
Sample Purity : The sample must be of high purity (>99%) to ensure accurate results. Impurities will lead to deviations from the theoretical values.
Sample Weighing : Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule using a microbalance.
Reference Standards : Utilize certified organic analytical standards (e.g., acetanilide) for calibration and validation of the instrument's performance.
II. Analytical Procedure
Combustion : The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000°C) with a constant flow of high-purity oxygen.
Gas Separation : The resulting combustion gases (CO₂, H₂O, N₂) are passed through a series of separation columns.
Detection : The separated gases are quantified using a thermal conductivity detector (TCD).
Data Analysis : The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the sample weight.
Fig 1: Workflow for CHN Elemental Analysis.
A Broader Perspective: Complementary Analytical Techniques
While elemental analysis is a robust tool for formula validation, it does not provide information about the specific arrangement of atoms within the molecule. Therefore, a multi-technique approach is essential for complete structural elucidation.[1][2][3]
Technique
Information Provided
Strengths
Limitations
Elemental Analysis (CHN)
Elemental composition (%C, %H, %N)
Quantitative, confirms molecular formula
No structural information
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern
High sensitivity, confirms molecular weight
Isomers may not be distinguishable
Infrared (IR) Spectroscopy
Presence of functional groups
Rapid, non-destructive, good for identifying key bonds (e.g., C=O, O-H)
Complex spectra can be difficult to interpret fully
Nuclear Magnetic Resonance (NMR) Spectroscopy
Connectivity of atoms (¹H and ¹³C environments)
Provides detailed structural information, including stereochemistry
Requires larger sample amounts, can be time-consuming
Table 2: Comparison of Key Analytical Techniques for Structural Confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight of a compound, a critical piece of data that complements elemental analysis.[4] For Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to its exact mass.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[1][5] In the case of our target compound, characteristic absorption bands would be expected for the hydroxyl (-OH), ester carbonyl (C=O), and aromatic C-N and C-C bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for elucidating the detailed structural framework of an organic molecule.[6][7][8] It provides information on the chemical environment of each hydrogen and carbon atom, allowing for the definitive assignment of the molecular structure.
Fig 2: Integrated approach to structural elucidation.
Conclusion: A Synergistic Approach to Confidence
References
Structure Determination Of Organic Compounds. (n.d.). Retrieved from [Link]
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]
How to determine the structure of organic molecules. (2018, December 17). Quora. Retrieved from [Link]
Isolating, Identifying, Imaging, and Measuring Substances and Structures. (n.d.). In Beyond the Molecular Frontier: Challenges for Chemistry and Chemical Engineering. National Academies Press (US). Retrieved from [Link]
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate. Retrieved from [Link]
Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Retrieved from [Link]
Elemental Analysis CHNS (O) - Testing Methods. (2025, June 12). Auriga Research. Retrieved from [Link]
Principles of Organic Spectroscopy. (n.d.). Open Access Journals. Retrieved from [Link]